molecular formula C18H16F2N4OS B2453427 N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 847918-01-8

N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2453427
M. Wt: 374.41
InChI Key: MDWYMOFWZNMPFZ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability under various conditions.


Scientific Research Applications

Antiviral and Virucidal Activity

The compound "N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" and its derivatives exhibit promising antiviral and virucidal activities. Studies have synthesized and confirmed the structures of related derivatives, indicating their potential in reducing viral replication of viruses such as human adenovirus type 5 and ECHO-9 virus. The synthesis process involves the use of techniques like 1H NMR, IR, and elemental analysis, ensuring the accurate characterization of these compounds (Wujec et al., 2011).

Antimicrobial Screening

The compound and its derivatives have also been subjected to antimicrobial screening. A series of derivatives have been synthesized and structurally elucidated, showing notable antibacterial, antifungal, and anti-tuberculosis activity. The incorporation of the 1,2,4-triazole ring system in these compounds, often seen in drugs with a wide range of pharmaceutical activities, highlights their potential in antimicrobial treatments. Structural characterization techniques, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, have been employed to confirm the integrity of these derivatives (MahyavanshiJyotindra et al., 2011).

Molecular Structure and Synthesis Techniques

The compound's molecular structure and synthesis techniques are well-documented. Studies have investigated its synthesis from various precursors, employing techniques such as triethyl orthoformate in certain molar ratios, which showcases the compound's versatile synthesis pathways. This indicates the potential for various pharmaceutical applications based on structural modifications (Erkin & Krutikov, 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle and store the compound safely.


Future Directions

This involves identifying areas where further research is needed. It could include developing more efficient synthesis methods, studying additional reactions, or exploring new applications for the compound.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general guideline and may not apply to all compounds. Always follow safety protocols when handling chemicals.


properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4OS/c1-11-4-3-5-12(8-11)17-22-23-18(24(17)2)26-10-16(25)21-13-6-7-14(19)15(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWYMOFWZNMPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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